

Application Notes and Protocols: Titanium Nitride as a Diffusion Barrier in Integrated Circuits

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Compound of Interest		
Compound Name:	Titanium nitride	
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Introduction

Titanium nitride (TiN) is a critical material in the fabrication of integrated circuits (ICs), where it serves as a diffusion barrier and adhesion layer, primarily in the metallization process.[1] As device dimensions continue to shrink, the integrity of these thin barrier layers is paramount to prevent the diffusion of metal interconnects, such as copper (Cu) or aluminum (Al), into the underlying silicon (Si) substrate or dielectric layers.[2][3] Such diffusion can lead to device failure through junction spiking or the formation of deep-level traps.[4] TiN is favored for its high thermal stability, good electrical conductivity, and chemical inertness.[3][5] This document provides detailed application notes and experimental protocols for the deposition and characterization of TiN diffusion barriers.

Properties of Titanium Nitride (TiN) Films

The effectiveness of a TiN diffusion barrier is highly dependent on its physical and electrical properties, which are in turn influenced by the deposition method and process parameters. Key properties are summarized in the tables below.

Electrical Properties



Property	Typical Value	Deposition Method	Notes
Resistivity	75.3 μΩ·cm	PVD (amorphous-like)	Amorphous-like structure can offer lower resistivity.[6]
< 130 μΩ·cm	ALD (with H2S treatment)	Post-deposition treatments can significantly reduce resistivity.[7]	
~230 μΩ⋅cm	Plasma-Enhanced ALD	High-quality films with low impurity levels.[8]	•
< 300 μΩ·cm	OMCVD with plasma treatment	Suitable for dual damascene interconnects.[9]	•
128 μΩ·cm	ALD (optimized)	Resistivity is dependent on deposition temperature and film thickness.[10]	_

Physical and Thermal Properties



Property	Typical Value/Observation	Deposition Method	Notes
Thickness	3 nm - 50 nm	PVD, CVD, ALD	Critical thickness is required for an effective barrier.[11]
Density	High density is crucial	PVD, ALD	Higher density films exhibit better barrier performance.[4][11]
Structure	Columnar or amorphous-like	PVD, CVD, ALD	Columnar grains can act as fast diffusion paths.[3][6]
Failure Temperature (vs. Cu)	> 650 °C	CVD (plasma-treated)	Plasma treatment can enhance thermal stability.[13]
590 °C (for 2h)	PVD (with RTA in NH ₃)	Rapid thermal annealing can improve barrier properties.[14]	
500 °C	FMCVD (with Al interlayer)	An aluminum interlayer can stuff grain boundaries and improve performance. [2]	_
850 °C (for 30 min)	PVD (optimized)	Optimized sputtering parameters can yield highly stable films.[15]	
Failure Temperature (vs. Al)	500 °C (for 15 min)	PVD	Stability is limited by reactions between Al and TiN.[16]

Experimental Protocols



Detailed methodologies for the deposition and characterization of TiN diffusion barriers are provided below.

Deposition Protocols

This protocol describes the deposition of a TiN film using reactive magnetron sputtering.

- Substrate Preparation:
 - Start with a clean silicon wafer, which may have a dielectric layer (e.g., SiO₂) deposited.
 - Perform a standard pre-deposition clean to remove organic and particulate contamination.
- Deposition System:
 - Utilize a high-vacuum PVD system equipped with a high-purity titanium (Ti) target.
- · Process Parameters:
 - Base Pressure: Evacuate the chamber to a base pressure of $< 5 \times 10^{-7}$ Torr.
 - Sputtering Gas: Introduce a mixture of Argon (Ar) and Nitrogen (N₂) into the chamber. The
 Ar/N₂ flow ratio is critical for controlling the stoichiometry and properties of the TiN film.[15]
 - Working Pressure: Maintain a constant working pressure, typically in the mTorr range.
 - DC Power: Apply DC power to the Ti target to initiate the plasma.
 - Substrate Temperature: The substrate can be heated to improve film properties.
- Deposition:
 - Ignite the plasma and sputter the Ti target in the Ar/N₂ atmosphere.
 - The sputtered Ti atoms react with nitrogen to form a TiN film on the substrate surface.[5]
- Post-Deposition:
 - Cool the substrate in a vacuum before venting the chamber.



This protocol outlines the deposition of TiN using a TiCl4/NH3 precursor system.

- Substrate Preparation:
 - Prepare the silicon wafer as described in the PVD protocol.
 - A pre-deposition dip in a dilute HF solution may be used to remove any native oxide.[17]
- Deposition System:
 - Use a low-pressure CVD (LPCVD) reactor.
- Process Parameters:
 - Precursors: Titanium tetrachloride (TiCl₄) and ammonia (NH₃).[2][18]
 - Carrier Gas: Nitrogen (N₂).
 - Deposition Temperature: Typically in the range of 450 °C to 600 °C.[18][19]
 - Pressure: Maintain a process pressure in the range of 0.2 to 2 Torr. [20]
- Deposition:
 - Introduce the precursor gases into the heated reactor.
 - The chemical reaction between TiCl₄ and NH₃ on the substrate surface results in the formation of a conformal TiN film.[21]
- Post-Deposition:
 - A post-deposition in-situ anneal or plasma treatment can be performed to reduce chlorine contamination and improve film properties.[17][18]

This protocol describes the deposition of TiN using a plasma-enhanced ALD (PEALD) process.

- Substrate Preparation:
 - Prepare the silicon wafer as described in the previous protocols.



- Deposition System:
 - Utilize a PEALD reactor.
- · Process Parameters:
 - Precursor: Tetrakis(dimethylamido)titanium (TDMAT).[22]
 - Reactant: Nitrogen (N₂) plasma.[22]
 - Deposition Temperature: Can be performed at relatively low temperatures, e.g., 200 °C.
 [22]
- Deposition Cycle:
 - Step 1 (Precursor Pulse): Introduce a pulse of TDMAT into the reactor. The precursor adsorbs onto the substrate surface.
 - Step 2 (Purge): Purge the reactor with an inert gas (e.g., Ar) to remove any unreacted precursor and byproducts.
 - Step 3 (Reactant Pulse): Introduce N₂ plasma into the reactor. The plasma reacts with the adsorbed precursor to form a monolayer of TiN.
 - Step 4 (Purge): Purge the reactor again to remove reaction byproducts.
 - Repeat this cycle to achieve the desired film thickness.[19][23]

Characterization Protocols

- Sample Preparation:
 - Deposit the metal interconnect (e.g., 100 nm Cu) onto the TiN barrier layer/substrate stack.[2]
- Annealing:
 - Anneal the samples in a vacuum or inert atmosphere (e.g., N₂) at various temperatures
 (e.g., 400 °C to 800 °C) for a fixed duration (e.g., 30 minutes).[2][6]

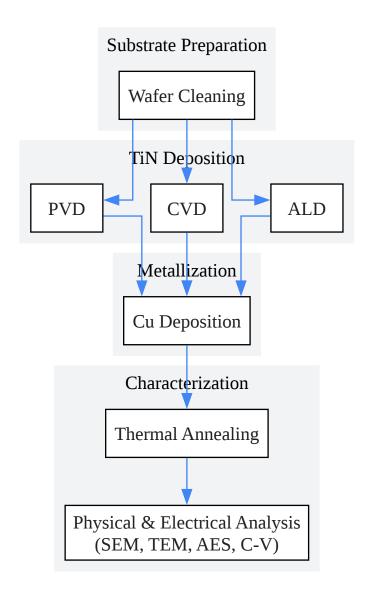


Analysis:

- After annealing, analyze the samples using the techniques described below to determine the failure temperature of the barrier.
- Sheet Resistance Measurement:
 - Use a four-point probe to measure the sheet resistance of the Cu/TiN/Si stack before and after annealing. A sharp increase in sheet resistance indicates barrier failure due to the formation of high-resistivity silicides.[2]
- Scanning Electron Microscopy (SEM):
 - Examine the surface morphology of the Cu layer after annealing. The appearance of pinholes or precipitates can indicate Cu diffusion and reaction with the underlying Si.[4]
- Transmission Electron Microscopy (TEM):
 - Use cross-sectional TEM to directly visualize the integrity of the TiN barrier layer and to observe any diffusion of Cu into the Si substrate.[24]
- Auger Electron Spectroscopy (AES) / X-ray Photoelectron Spectroscopy (XPS):
 - Perform depth profiling to determine the elemental composition of the film stack and to detect the presence of Cu in the Si substrate or Si in the Cu layer.[4]
- Capacitance-Voltage (C-V) Measurement:
 - Fabricate a Metal-Oxide-Semiconductor (MOS) capacitor structure and measure its C-V characteristics. The diffusion of Cu into the dielectric layer will cause a shift in the flat-band voltage, making this a very sensitive technique for detecting barrier failure.[4][14]

Visualizations Experimental Workflow



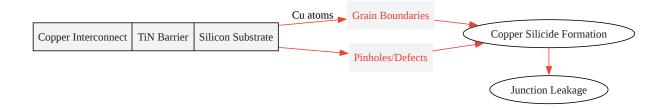


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Caption: Workflow for TiN diffusion barrier fabrication and testing.

Diffusion Barrier Failure Mechanism





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Caption: Diffusion pathways leading to TiN barrier failure.

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